5-Bromo-8-(trifluoromethoxy)quinoline

説明

Molecular Structure Analysis

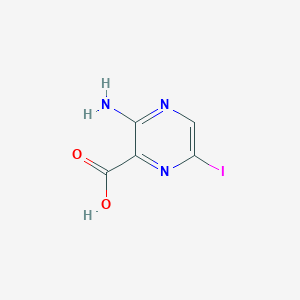

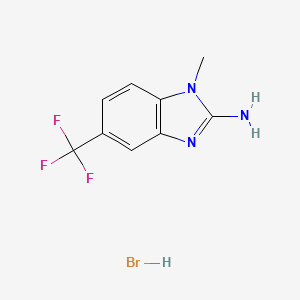

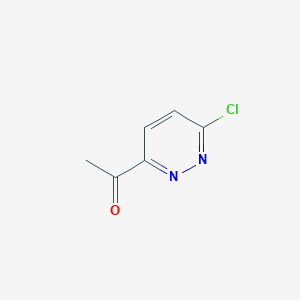

The molecular formula of 5-Bromo-8-(trifluoromethoxy)quinoline is C10H5BrF3NO . The InChI code is 1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)9-6(7)2-1-5-15-9/h1-5H . The molecular weight is 292.05 g/mol .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 292.05 g/mol . The compound has a topological polar surface area of 22.1 Ų . It has one rotatable bond . The compound does not have any hydrogen bond donors but has five hydrogen bond acceptors .科学的研究の応用

Synthesis and Chemical Properties

Fluorescent Reagent Synthesis : 5-Bromo-8-(trifluoromethoxy)quinoline derivatives have been utilized in the synthesis of fluorescent reagents. For example, the synthesis of 5-(4-bromo-diazobenzo)-8-(8-diazoamino quinoline) quinoline, a new fluorescent reagent, was reported. This reagent showed fluorescence enhancement with specific excitation and emission wavelengths, and was applied for the determination of trace Cu2+ ions in rice and wheat flour samples (Weng Hui-ping, 2010).

Suzuki–Miyaura Cross-Coupling : The compound has also been involved in Suzuki–Miyaura cross-coupling reactions. Research describes the synthesis of aryl-substituted quinolines, including 5-bromo-8-methoxyquinoline, through this method, highlighting its versatility in chemical synthesis (Salih Ökten, 2019).

Application in Material Science

- Corrosion Inhibition : Research on 8-(n-bromo-R-alkoxy)quinoline derivatives, which are structurally related to this compound, has shown their effectiveness as corrosion inhibitors for mild steel. This application is significant in material science, particularly in extending the life of metals in corrosive environments (A. Tazouti et al., 2021).

Applications in Organic Synthesis and Catalysis

- Palladium-Catalyzed Amination : this compound and its derivatives have been used in palladium-catalyzed amination reactions. This application demonstrates the compound's utility in the synthesis of various organic molecules, particularly amines (Tammy C. Wang, D. Magnin, L. Hamann, 2003).

Safety and Hazards

作用機序

Target of Action

The primary targets of 5-Bromo-8-(trifluoromethoxy)quinoline are currently unknown . This compound is often used as a building block for more complex molecules that could have biological activity.

Mode of Action

Pharmacokinetics

The compound has a high GI absorption and is BBB permeant . Its Log Kp (skin permeation) is -5.24 cm/s .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown .

生化学分析

Biochemical Properties

5-Bromo-8-(trifluoromethoxy)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The presence of the bromine and trifluoromethoxy groups can influence the molecule’s chemical and biological properties. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can alter the activity of the enzymes and proteins it binds to .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can inhibit the activity of specific kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form stable complexes with target proteins is crucial for its biochemical activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, although the magnitude of these effects may decrease over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can influence metabolic fluxes and alter the levels of specific metabolites. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which play a key role in the metabolism of xenobiotics and endogenous compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall activity. For instance, localization to the mitochondria can affect mitochondrial function and cellular energy metabolism .

特性

IUPAC Name |

5-bromo-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)9-6(7)2-1-5-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLINLSINJUVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674729 | |

| Record name | 5-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-23-8 | |

| Record name | 5-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)

![3-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372424.png)

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372426.png)

![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)

![7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1372441.png)